2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC20360227
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4 |
|---|---|
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-[(2-methylphenyl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13) |
| Standard InChI Key | ALPXIGKKYQYFLG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2N=CC(=N2)N |
Introduction
Structural and Physicochemical Characteristics
The molecular structure of 2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine comprises a five-membered triazole ring fused to a 2-methylbenzyl substituent. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>12</sub>N<sub>4</sub> |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-[(2-methylphenyl)methyl]triazol-4-amine |
| SMILES Notation | CC1=CC=CC=C1CN2N=CC(=N2)N |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
Spectroscopic characterization typically involves:
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IR Spectroscopy: Peaks at ~3350 cm<sup>−1</sup> (N–H stretch) and ~1600 cm<sup>−1</sup> (C=N stretch).
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<sup>1</sup>H NMR: Signals at δ 2.35 ppm (singlet, CH<sub>3</sub>), δ 4.85 ppm (s, CH<sub>2</sub>), and δ 6.90–7.30 ppm (aromatic protons) .
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Mass Spectrometry: Molecular ion peak at m/z 188.23 [M+H]<sup>+</sup>.
The ortho-methyl substitution on the benzyl group introduces steric hindrance, potentially affecting reactivity compared to para-substituted analogs .
Synthesis Pathways
Azide-Alkyne Cycloaddition (Click Chemistry)
The most common route for synthesizing 1,2,3-triazoles involves copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:
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Preparation of Propargylamine: React 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide.
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Cycloaddition: Treat the azide with propiolamide in the presence of Cu(I) catalysts (e.g., CuSO<sub>4</sub>·NaAsc) to yield the triazole core .
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Nitroallylic Denitration
An alternative method reported for analogous triazoles involves:
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Nitroallylic Intermediate Synthesis: React nitroalkenes with amines to form nitroallylic derivatives.
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Cyclization: Treat intermediates with hydrazine under acidic conditions to induce denitration and triazole formation .
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Workup: Neutralize with aqueous NaOH and extract with dichloromethane.
Advantages: Avoids metal catalysts, suitable for scale-up .
Biological Activities and Mechanisms
Antimicrobial Properties
While direct data on this compound is lacking, structurally similar triazoles inhibit bacterial growth by:
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Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) via hydrogen bonding with the triazole NH group .
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Membrane Disruption: Hydrophobic benzyl groups interacting with lipid bilayers.
Example: 4-Amino-5-phenyl-1,2,4-triazole-3-thiol derivatives show MIC values of 8–16 µg/mL against S. aureus .
Material Science Applications
Corrosion Inhibition
Triazoles adsorb onto metal surfaces (e.g., steel), forming protective films. The amine group enhances chelation with Fe<sup>2+</sup>, achieving ~92% efficiency at 500 ppm.
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu<sup>II</sup>, Zn<sup>II</sup>), forming complexes with applications in catalysis and photoluminescence.
Future Research Directions
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